2-(5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetohydrazide

Medicinal Chemistry Physicochemical Profiling Hydrogen Bond Donor

2-(5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetohydrazide is a heterocyclic chemical building block featuring a 1,3-disubstituted pyrazole core bearing a lipophilic cyclopropyl group at position 5, a hydrogen-bond-donating difluoromethyl substituent at position 3, and a reactive acetohydrazide side chain at N1. This specific substitution pattern generates a molecular weight of 230.21 g/mol (C9H12F2N4O) and a typical commercial purity of ≥95%.

Molecular Formula C9H12F2N4O
Molecular Weight 230.21 g/mol
CAS No. 1004644-16-9
Cat. No. B3039269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetohydrazide
CAS1004644-16-9
Molecular FormulaC9H12F2N4O
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CC(=O)NN)C(F)F
InChIInChI=1S/C9H12F2N4O/c10-9(11)6-3-7(5-1-2-5)15(14-6)4-8(16)13-12/h3,5,9H,1-2,4,12H2,(H,13,16)
InChIKeyZSEHPZZOUMXWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetohydrazide (CAS 1004644-16-9): Procurement-Grade Pyrazole Building Block for Targeted Synthesis


2-(5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetohydrazide is a heterocyclic chemical building block featuring a 1,3-disubstituted pyrazole core bearing a lipophilic cyclopropyl group at position 5, a hydrogen-bond-donating difluoromethyl substituent at position 3, and a reactive acetohydrazide side chain at N1 . This specific substitution pattern generates a molecular weight of 230.21 g/mol (C9H12F2N4O) and a typical commercial purity of ≥95% . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where its regiospecific 1-acetohydrazide linkage and unique fluorination pattern differentiate it from other pyrazole-acetohydrazide analogs .

Why 2-(5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetohydrazide Cannot Be Replaced by In-Class Pyrazole Analogs Without Risk of Property Shift


Superficially similar pyrazole-acetohydrazide compounds cannot be assumed to behave interchangeably because the specific combination of a cyclopropyl group, a difluoromethyl substituent, and the N1-acetohydrazide connectivity confers a unique set of physicochemical properties that directly influence reactivity, lipophilicity, and hydrogen-bonding capacity. The difluoromethyl group acts as a lipophilic hydrogen bond donor (unlike the purely hydrophobic trifluoromethyl group), while the cyclopropyl ring introduces conformational rigidity and metabolic stability distinct from methyl or unsubstituted analogs [1]. Even a single atom substitution (e.g., CHF2 → CF3) alters the molecular weight by +18 g/mol and eliminates hydrogen bond donor potential, fundamentally changing the compound's behavior in both synthetic transformations and biological target engagement . The following quantitative evidence demonstrates where these differences translate into measurable property shifts that affect scientific selection and procurement decisions.

Product-Specific Quantitative Evidence Guide for 2-(5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetohydrazide (CAS 1004644-16-9)


Hydrogen Bond Donor Capacity: CHF2 (Target) vs. CF3 (Trifluoromethyl Analog) – A Binary Property Difference

The 3-difluoromethyl (CHF2) group on the target compound possesses a hydrogen bond donor capacity, whereas the trifluoromethyl (CF3) group in the closest analog (CAS 1001518-93-9) is purely hydrophobic and cannot donate a hydrogen bond [1]. The hydrogen-bond acidity parameter (A) for the CHF2 group has been experimentally estimated at ~0.08–0.12 (Abraham scale), while CF3 contributes ≈0.00 [1]. This enables the target compound to engage in specific polar interactions (e.g., with carbonyl oxygen or nitrogen lone pairs of biological targets) that the CF3 analog is structurally incapable of forming. In a functional fragment screen context, this can be the difference between a binding hit and a non-binder [2].

Medicinal Chemistry Physicochemical Profiling Hydrogen Bond Donor

Molecular Weight and Lipophilicity Differential: 230.21 g/mol (CHF2) vs. 248.21 g/mol (CF3)

The molecular weight increases by 18.0 g/mol (+7.8%) when substituting the CHF2 moiety with CF3, shifting from 230.21 g/mol (target) to 248.21 g/mol (analog CAS 1001518-93-9) . This is accompanied by an estimated increase in octanol-water partition coefficient (cLogP) of approximately +0.4 to +0.6 log units for the CF3 analog, based on the Hansch π constant difference between CHF2 (π ≈ +0.68) and CF3 (π ≈ +1.21) [1]. The lower molecular weight and moderated lipophilicity of the target compound are consistent with better solubility and more favorable ligand efficiency metrics in early-stage drug discovery campaigns.

Physicochemical Properties Lipophilicity Compound Selection

Regioisomeric Specificity: 1-Acetohydrazide vs. 4-Acetohydrazide – Divergent Pharmacophoric Profiles

The target compound bears the acetohydrazide chain at the pyrazole N1 position, whereas the well-characterized antifungal pyrazole-4-acetohydrazide series (e.g., compounds 6w, 6c, 6f from J. Agric. Food Chem. 2021) locates it at C4 [1]. In the 4-acetohydrazide series, reported EC50 values against Rhizoctonia solani reached as low as 0.27 µg/mL (compound 6w), outperforming the commercial fungicide boscalid (EC50 = 0.94 µg/mL) [1]. No direct antifungal data exist for the target 1-acetohydrazide regioisomer. However, the pharmacophoric orientation of the hydrazide side chain is fundamentally different: in N1-regioisomers the side chain projects axially relative to the pyrazole plane, whereas in C4-regioisomers it projects equatorially, altering the vector of the terminal hydrazide group by approximately 120° in 3D space [2]. This geometric difference prevents interchangeability in structure-based design, as the N1- and C4-acetohydrazides present distinct hydrogen bond donor/acceptor geometries to biological targets.

Regioisomer Succinate Dehydrogenase Inhibitor Pharmacophore

Cyclopropyl Substituent Advantage: Conformational Restriction and Metabolic Stability vs. Methyl or Unsubstituted Analogs

The cyclopropyl group at pyrazole C5 introduces conformational rigidity and resistance to cytochrome P450-mediated oxidation compared to open-chain or unsubstituted analogs. In general pyrazole SAR, replacing an N-methyl or C-methyl group with a cyclopropyl ring reduces intrinsic clearance in human liver microsomes by 50–80% depending on the adjacent functionality [1]. While direct microsomal stability data for the target compound are not published, this class-level advantage positions the cyclopropyl-bearing scaffold favorably over non-cyclopropyl analogs (e.g., 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide, CAS not assigned) that would be expected to exhibit higher oxidative metabolism rates.

Metabolic Stability Cyclopropyl Effect CYP450 Resistance

Commercial Purity Certification: 95%+ Baseline Enabling Reliable Structure-Activity Correlation

Multiple vendors certify the purity of 2-(5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetohydrazide at 95% or higher (standard: 95+%), with analytical methods typically including HPLC or NMR . This purity level is critical for generating reproducible biological data, particularly in enzyme inhibition and binding assays where impurities ≥5% can cause significant data variability. Lower-purity batches (e.g., <90%) of structurally related analogs from non-certified sources have been implicated in false-positive and false-negative screening results [1].

Quality Control Purity Reproducibility

Statement on Overall Differential Evidence Strength

High-strength, direct head-to-head comparative experimental data for 2-(5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetohydrazide versus its closest analogs are absent from the current scientific and patent literature. The differentiation claims above are based on class-level physicochemical principles, computational estimates, and one regioisomeric comparison to a structurally related but non-identical scaffold. No direct in vitro potency, selectivity, ADME, or in vivo efficacy data were found for this specific compound. Procurement decisions should therefore weigh the established physicochemical advantages (hydrogen bond donor capacity of CHF2, lower MW, cyclopropyl rigidity, certified purity) while acknowledging that bioactivity differentiation must be experimentally validated on a case-by-case basis.

Evidence Limitation Data Availability

Recommended Application Scenarios for 2-(5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetohydrazide Based on Verified Differentiation


Exploration of CHF2-Mediated Hydrogen Bond Interactions in Fragment-Based Drug Design

Use the target compound as a scaffold in fragment libraries where the hydrogen bond donor capacity of the difluoromethyl group is expected to engage polar residues in target binding sites. The CF3 analog cannot provide this interaction, making the target uniquely suitable for probing hydrogen-bond-dependent target engagement [1].

Synthesis of Cephalosporin and β-Lactam Antibiotic Side Chains

Patent literature (US 4477448) describes pyrazole-1-acetic acid hydrazides as intermediates for cephalosporin derivatives, where the cyclopropyl and difluoromethyl substituents modulate antibacterial spectrum and β-lactamase stability. The target compound's specific substitution pattern may confer distinct antimicrobial properties compared to other pyrazole-substituted cephalosporins [2].

Development of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides via Regioisomer Exploration

While the established pyrazole-4-acetohydrazide series shows potent antifungal activity (EC50 0.27–1.94 µg/mL against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea) [3], the N1-acetohydrazide regioisomer remains unexplored in this context. Procuring the target compound enables systematic comparison of N1- vs. C4-acetohydrazide pharmacophores, potentially uncovering novel SDHI binding modes with differentiated resistance profiles.

Metabolic Stability Optimization in Pyrazole-Containing Lead Series

Replace methyl or unsubstituted analogs with the cyclopropyl-bearing target compound to test the hypothesis of reduced CYP450-mediated oxidation. The class-level advantage of cyclopropyl substituents in reducing intrinsic clearance [4] makes this compound a logical choice for addressing metabolic soft spots in early lead optimization.

Quote Request

Request a Quote for 2-(5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.